BAY-5000

BCAT1 inhibitor BCAT2 inhibitor enzyme assay

BAY-069 offers 89% oral bioavailability for chronic dosing, dual cellular activity in BCAT1/2-high cells, and rigorous >1600-fold selectivity. Its inactive analog BAY-771 serves as a critical negative control, ensuring unambiguous target validation. Ideal for grant-supported metabolic studies requiring definitive BCAT linkage.

Molecular Formula C22H14ClF3N2O3
Molecular Weight 446.8 g/mol
Cat. No. B11930137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-5000
Molecular FormulaC22H14ClF3N2O3
Molecular Weight446.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=C(C3=CC=CC=C3C(=C2)N4C(=O)C=C(NC4=O)C(F)(F)F)Cl
InChIInChI=1S/C22H14ClF3N2O3/c1-12-6-2-5-9-16(12)31-17-10-15(13-7-3-4-8-14(13)20(17)23)28-19(29)11-18(22(24,25)26)27-21(28)30/h2-11H,1H3,(H,27,30)
InChIKeyUNSHMXUHOHBLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (BAY-069): A Validated BCAT1/2 Chemical Probe for Preclinical Research


3-(4-Chloro-3-(o-tolyloxy)naphthalen-1-yl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, commonly known as BAY-069, is a potent and selective small-molecule inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1/2) [1]. It belongs to a novel (trifluoromethyl)pyrimidinedione structural class and has been characterized as a high-quality chemical probe with extensive selectivity profiling, validated in vitro ADME, and favorable oral pharmacokinetics in rodents .

Why BCAT Inhibitor Selection Demands Rigorous Comparative Data: The Case for BAY-069


BCAT enzymes exist as two isoforms with distinct cellular localizations and disease relevance; inhibitors often exhibit divergent potency, isoform selectivity, and cellular engagement [1]. Simple substitution of one BCAT inhibitor for another can lead to contradictory experimental outcomes, as demonstrated by the stark activity differences between BAY-069 and its close structural analog BAY-771 (negative control) . The following quantitative evidence establishes the specific, measurable attributes that differentiate BAY-069 from alternative BCAT1/2 inhibitors and inactive analogs.

Quantitative Differentiation of BAY-069 Against BCAT Inhibitor Comparators


Biochemical Potency: BAY-069 vs. ERG240, BCATc Inhibitor 2, and Inactive Analog BAY-771

BAY-069 exhibits balanced dual inhibition of BCAT1 (IC50 = 31 nM) and BCAT2 (IC50 = 153 nM) . In contrast, ERG240 is a highly selective BCAT1 inhibitor with reported IC50 of 0.1–1 nM but lacks activity against BCAT2 . BCATc Inhibitor 2 shows markedly lower potency on human BCAT1 (IC50 = 0.8 µM) and rat BCAT2 (IC50 = 3.0 µM) . Critically, the close structural analog BAY-771 exhibits only very weak inhibition of BCAT1 and no activity against BCAT2, serving as a validated negative control .

BCAT1 inhibitor BCAT2 inhibitor enzyme assay IC50

Selectivity Profile: BAY-069 Demonstrates Minimal Off-Target Activity Against Related Aminotransferases and Broad Panels

BAY-069 was profiled against glutamic-oxaloacetic transaminase isoforms GOT1 and GOT2, showing IC50 values >50 µM, corresponding to a >1,600-fold selectivity window over BCAT1 and >326-fold over BCAT2 . Furthermore, in a comprehensive selectivity panel of 30 kinases, 30 proteases, and 77 other targets, no significant off-target inhibition was detected . This selectivity profile is a key differentiator from earlier BCAT inhibitors which often suffered from broader off-target liabilities.

BCAT inhibitor selectivity off-target profiling GOT1 GOT2

Cellular Target Engagement: BAY-069 Elevates BCAAs in BCAT1-High and BCAT2-High Cancer Cell Lines

In cellular assays, BAY-069 treatment resulted in significant upregulation of branched-chain amino acids (BCAAs) in U-87 MG glioblastoma cells (high BCAT1 expression) with an IC50 of 358 nM, and in MDA-MB-231 breast cancer cells (high BCAT2 expression) with an IC50 of 874 nM . These values confirm intracellular target engagement and functional inhibition of BCAT-mediated metabolism. In comparison, reference compound A (a pyrazolopyrimidinone BCAT inhibitor) showed a much weaker cellular IC50 of 5.3 µM in U-87 MG cells [1].

cellular BCAA accumulation U-87 MG MDA-MB-231 target engagement

In Vitro ADME and In Vivo Pharmacokinetics: BAY-069 Exhibits High Oral Bioavailability and Low Clearance in Rat

BAY-069 demonstrates favorable drug-like properties, including high permeability in Caco-2 cells (Papp A–B = 252 nm/s) with no evidence of efflux (efflux ratio = 0.48) [1]. In rat pharmacokinetic studies following a single oral dose (0.6 mg/kg), BAY-069 achieved 89% oral bioavailability with low blood clearance (0.64 L/h/kg) and a moderate half-life of 1.6 hours [1]. This contrasts with the inactive analog BAY-771, which, while also showing high permeability, lacks the target engagement necessary for in vivo efficacy studies .

oral bioavailability pharmacokinetics Caco-2 permeability metabolic stability

Non-Cytotoxic Profile: BAY-069 Lacks Anti-Proliferative Activity Across Multiple Cancer Cell Lines

BAY-069 was evaluated for anti-proliferative effects across a panel of six cancer cell lines, exhibiting an IC50 >47 µM in all cases, confirming it is non-cytotoxic at concentrations well above those required for target engagement . This characteristic is essential for its utility as a chemical probe, as it decouples BCAT inhibition from confounding effects on cell viability. In contrast, some earlier BCAT inhibitors have demonstrated anti-proliferative activity, complicating interpretation of metabolic versus cytotoxic effects [1].

cytotoxicity anti-proliferative cancer cell lines chemical probe

Recommended Experimental Applications for BAY-069 Based on Validated Performance Characteristics


In Vivo Studies of BCAA Metabolism in Rodent Cancer Models Requiring Oral Dosing

With 89% oral bioavailability and favorable pharmacokinetics in rat [1], BAY-069 is uniquely suited for chronic oral dosing studies investigating BCAT1/2-dependent tumor metabolism. Researchers can administer compound via oral gavage or diet admixture, avoiding stress associated with repeated IP injections. The lack of cytotoxicity ensures that observed tumor growth effects are metabolic in origin rather than direct cytotoxic action .

Dual BCAT1/2 Pathway Investigation in Glioblastoma and Breast Cancer Cell Models

BAY-069 robustly elevates BCAAs in both BCAT1-high U-87 MG glioblastoma cells (IC50 = 358 nM) and BCAT2-high MDA-MB-231 breast cancer cells (IC50 = 874 nM) . This dual cellular activity makes BAY-069 an ideal tool for comparative studies examining the relative contributions of cytosolic versus mitochondrial BCAT isoforms to cancer cell metabolism and proliferation. The availability of the inactive analog BAY-771 provides a critical negative control for these experiments.

High-Confidence Chemical Probe Studies for BCAT Target Validation

As a well-characterized chemical probe donated to the Structural Genomics Consortium [2], BAY-069 meets the highest standards for target validation studies. Its >1,600-fold selectivity over related aminotransferases (GOT1/2) and clean profile against 137 off-targets ensure that biological phenotypes can be confidently assigned to BCAT1/2 inhibition. Researchers can cite this probe's rigorous characterization to strengthen grant applications and publications requiring definitive target linkage.

Control Experiments Using BAY-771 to Establish BCAT-Dependent Phenotypes

For any study employing BAY-069, the close structural analog BAY-771 serves as an essential negative control . BAY-771 shares similar physicochemical properties and cell permeability but lacks BCAT1/2 inhibitory activity. Parallel experiments with BAY-069 and BAY-771 enable researchers to cleanly distinguish BCAT-dependent effects from potential off-target or compound-specific artifacts, a critical requirement for rigorous chemical biology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-5000

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.